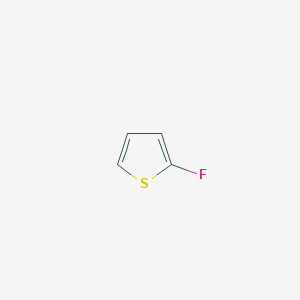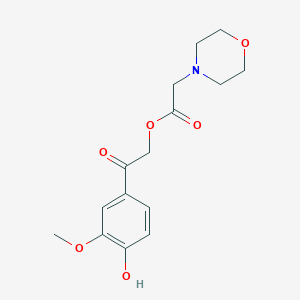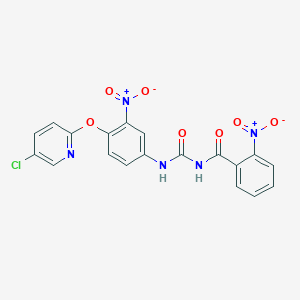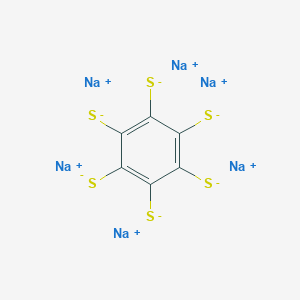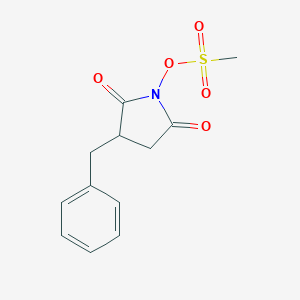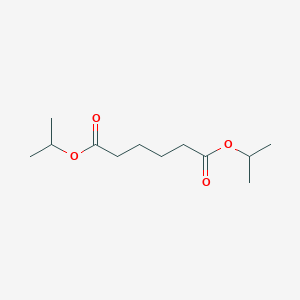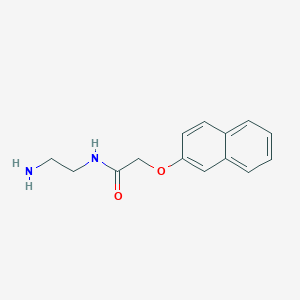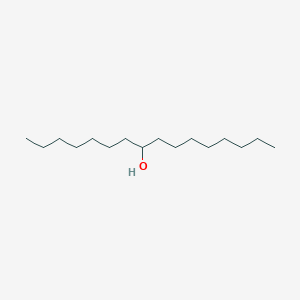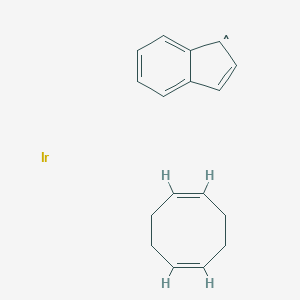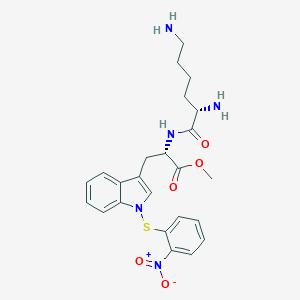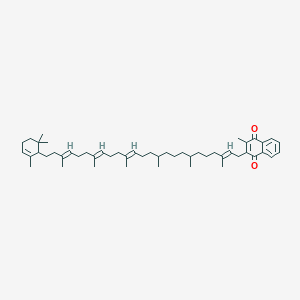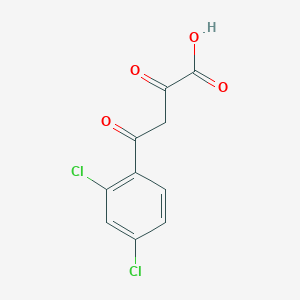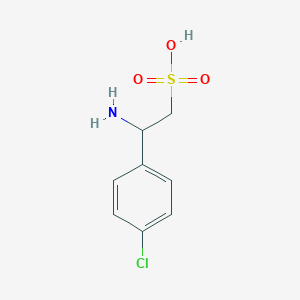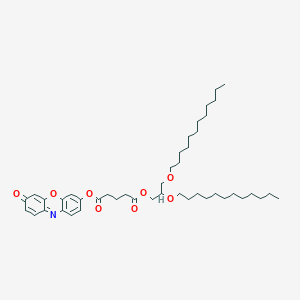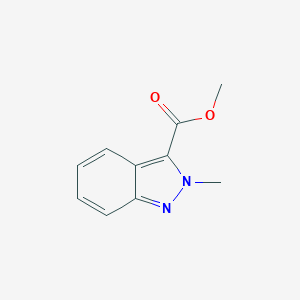
Methyl 2-methyl-2H-indazole-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indazole derivatives, such as Methyl 2-methyl-2H-indazole-3-carboxylate, often involves intramolecular coupling reactions. A notable method is the diazotization of o-aminophenylacetic acid leading to indazole formation via intramolecular aliphatic diazonium coupling. This process results in the formation of the methyl ester of 1H-indazole-3-carboxylic acid, characterized by single-crystal x-ray diffraction, demonstrating hydrogen-bonded trimers of crystallographically independent molecules (Glaser et al., 1993).
Molecular Structure Analysis
Indazole derivatives exhibit unique molecular structures, with the methylcarboxy groups slightly rotated out of the best plane of the trimer, resulting in a pseudo-threefold axis. The structural characterization of these compounds involves various spectroscopic methods, including IR, 1H-NMR, and HRMS, aiding in the elucidation of their molecular frameworks (Reddy et al., 2013).
Chemical Reactions and Properties
Indazole derivatives undergo various chemical reactions, including nucleophilic substitution, which plays a crucial role in the synthesis of complex indazole-based compounds. For example, the nucleophilic substitution of the indazole N—H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene highlights the reactivity of these compounds towards forming new chemical bonds (Doi & Sakai, 2023).
Applications De Recherche Scientifique
“Methyl 2-methyl-2H-indazole-3-carboxylate” is an organic compound . It’s a type of indazole, which is a heterocyclic aromatic organic compound. This category of compounds has a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The synthesis of 1H- and 2H-indazoles has been a focus of recent research, with strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Another compound, MDMB-INACA, is categorized as a precursor in the synthesis of various synthetic cannabinoids . This suggests that “Methyl 2-methyl-2H-indazole-3-carboxylate” could potentially be used in similar applications, given its structural similarity.
-
Medicinal Chemistry Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
-
Synthetic Chemistry The compound can be used in the synthesis of various synthetic cannabinoids . Given its structural similarity to other precursors, “Methyl 2-methyl-2H-indazole-3-carboxylate” could potentially be used in similar applications.
-
Organic Chemistry The compound can be involved in transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
-
Microbiology Indazoles have shown antimicrobial activities against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
-
Pharmaceutical Research Indazole-containing compounds are used in the development of several recently marketed drugs . Given its structural similarity, “Methyl 2-methyl-2H-indazole-3-carboxylate” could potentially be used in similar pharmaceutical applications.
-
Material Science Indazoles can be used in the development of new materials due to their unique chemical properties . “Methyl 2-methyl-2H-indazole-3-carboxylate” could potentially be used in the synthesis of new materials.
Safety And Hazards
Orientations Futures
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions of “Methyl 2-methyl-2H-indazole-3-carboxylate” could be in the development of new synthetic approaches and its potential medicinal applications.
Propriétés
IUPAC Name |
methyl 2-methylindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLOSGZWYFSRAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470144 | |
| Record name | Methyl 2-methylindazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-2H-indazole-3-carboxylate | |
CAS RN |
109216-61-7 | |
| Record name | Methyl 2-methyl-2H-indazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109216-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methylindazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

